

# Spectroscopic Profile of 4-Bromooctane: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromooctane

Cat. No.: B1583688

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **4-bromooctane**, a valuable alkyl halide intermediate in organic synthesis. The document details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines detailed experimental protocols for acquiring these spectra, offering a practical resource for laboratory work.

## Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **4-bromooctane**. This data is essential for the identification, characterization, and quality control of this compound in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.10	Quintet	1H	H-4
~1.85	Multiplet	2H	H-3
~1.70	Multiplet	2H	H-5
~1.30-1.50	Multiplet	6H	H-2, H-6, H-7
~0.90	Triplet	6H	H-1, H-8

#### <sup>13</sup>C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~55	C-4
~38	C-3
~35	C-5
~31	C-6
~29	C-2
~22	C-7
~14	C-1, C-8

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (methylene)
1380	Medium	C-H bending (methyl)
650-550	Strong	C-Br stretching

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
192/194	Low	[M] <sup>+</sup> (Molecular ion peak, bromine isotopes)
113	High	[M-Br] <sup>+</sup>
57	Very High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl cation)
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Propyl cation)
29	Medium	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Ethyl cation)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR

- **Sample Preparation:** A sample of **4-bromooctane** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **<sup>1</sup>H NMR Acquisition:**
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used.
  - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
  - Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the carbon frequency.
  - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal.
  - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) are typically required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS). For  $^1\text{H}$  NMR, the signals are integrated, and coupling constants are measured.

## Infrared (IR) Spectroscopy

### Fourier-Transform Infrared (FTIR) Spectroscopy - Neat Liquid

- Sample Preparation: As **4-bromooctane** is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FTIR spectrometer is used for the analysis.
- Data Acquisition:
  - A background spectrum of the clean, empty salt plates is recorded.
  - The salt plates with the sample are placed in the sample holder.
  - The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .

- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of **4-bromooctane**. The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

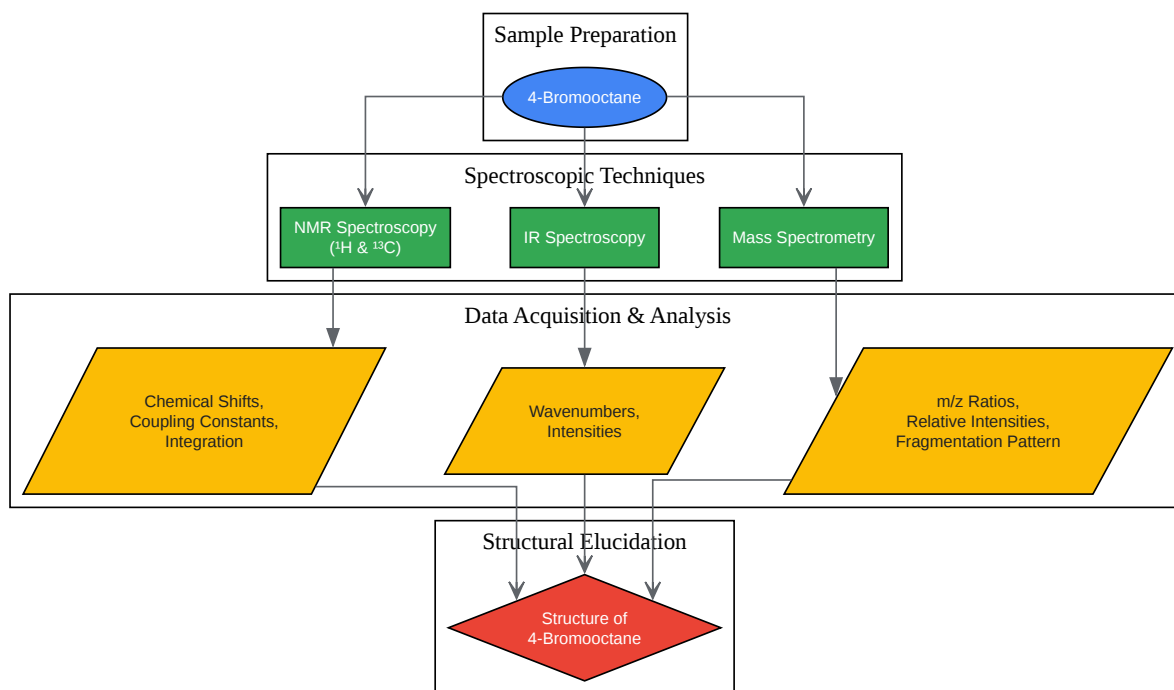
### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **4-bromooctane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- **Instrumentation:** A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer (typically a quadrupole or ion trap analyzer), is used.
- **Gas Chromatography:**
  - A small volume of the sample solution (e.g., 1  $\mu\text{L}$ ) is injected into the GC inlet, which is heated to ensure vaporization.
  - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).
  - The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the components of the sample based on their boiling points and interactions with the stationary phase.
- **Mass Spectrometry:**
  - As **4-bromooctane** elutes from the GC column, it enters the ion source of the mass spectrometer.
  - Electron ionization (EI) is typically used, where the molecules are bombarded with a high-energy electron beam (70 eV), causing them to ionize and fragment.
  - The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in the mass analyzer.
- **Data Analysis:** The mass spectrum is a plot of ion abundance versus  $m/z$ . The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and

structural features of the compound. The characteristic isotopic pattern of bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) is a key diagnostic feature.

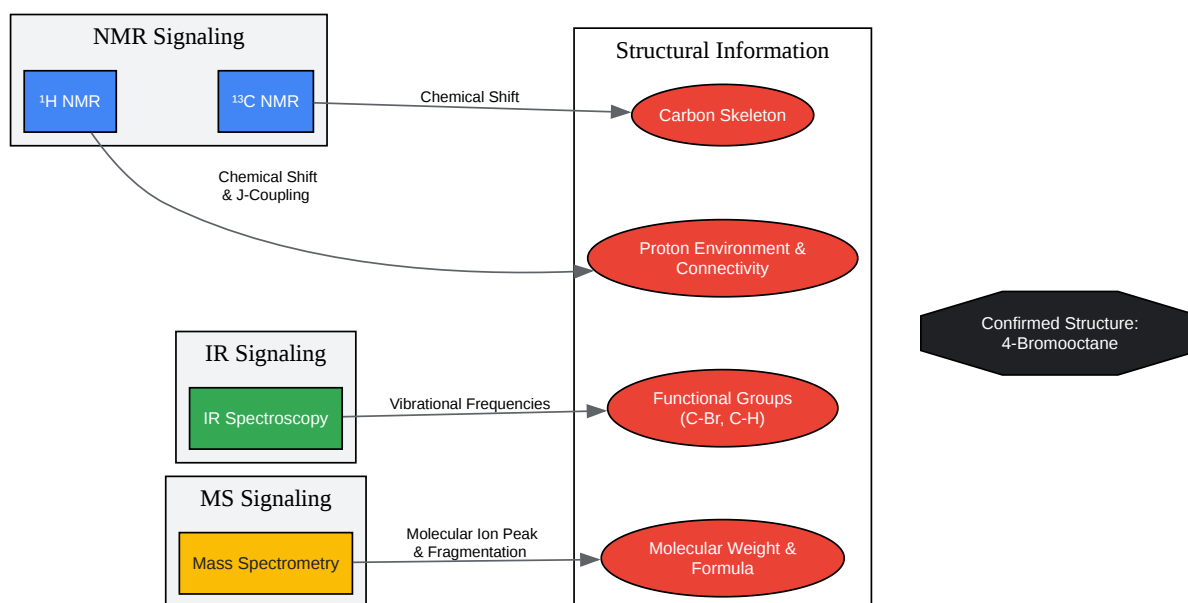
## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the signaling pathways involved in identifying the structure of **4-bromooctane**.



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Caption: Workflow of Spectroscopic Analysis for **4-Bromooctane**.



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Caption: Information Pathways in Spectroscopic Identification.

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